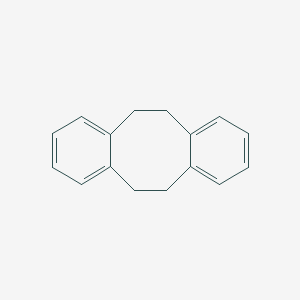

Dibenzocycloocta-1,5-diene

Description

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQPMHABIFETBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308658 | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-59-9 | |

| Record name | Cyclo-di-o-xylylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzocycloocta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Validated Synthetic Pathway to Dibenzocycloocta-1,5-diene from o-Xylene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded methodology for the synthesis of dibenzocycloocta-1,5-diene, a core scaffold in various fields of chemical research, starting from the readily available and cost-effective bulk chemical, o-xylene. The described multi-step synthesis is built upon robust, well-documented chemical transformations, ensuring reproducibility and scalability. As senior application scientists, our focus is not merely on the procedural steps but on the underlying mechanistic principles and critical parameters that govern the success of each transformation.

The dibenzocyclooctadiene framework is a privileged structure found in a class of naturally occurring bioactive lignans, such as schisandrin, which exhibit a range of pharmacological activities.[1][2] Its unique, rigid yet non-planar eight-membered ring system also makes it a valuable ligand in transition metal catalysis.[3] This guide details a reliable three-stage synthetic sequence: (I) free-radical benzylic bromination of o-xylene, (II) an intramolecular Wurtz-type reductive coupling to form the saturated carbocyclic core, and (III) a subsequent bromination-elimination sequence to introduce the target olefinic bonds.

Overall Synthetic Strategy

The chosen pathway capitalizes on classic, high-yielding organic reactions. The initial step transforms o-xylene into a key bifunctional intermediate, which is then primed for an intramolecular cyclization to construct the eight-membered ring. The final step introduces the requisite unsaturation.

Caption: High-level overview of the three-stage synthesis.

Part I: Synthesis of α,α'-Dibromo-o-xylene

The synthesis begins with the selective bromination of the benzylic methyl groups of o-xylene. This transformation is crucial as it installs the necessary leaving groups for the subsequent cyclization.

Mechanistic Rationale

This reaction proceeds via a free-radical chain mechanism. The benzylic C-H bonds of o-xylene are significantly weaker than aromatic C-H bonds, allowing for selective halogenation under radical conditions. The reaction is initiated by light (photochemical initiation) or a radical initiator, which generates bromine radicals (Br•). These radicals abstract a hydrogen atom from a methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine (Br₂) to yield the product and a new bromine radical, propagating the chain.[4][5] Direct bromination with liquid bromine under illumination is a well-established and effective method.[5]

Detailed Experimental Protocol: Radical Bromination

Caution: α,α'-Dibromo-o-xylene is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[5]

1. Reagents and Equipment:

-

o-Xylene (reagent grade)

-

Bromine (liquid)

-

Petroleum ether (60-68 °C boiling range)

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Photoflood lamp (250-watt)

-

Büchner funnel and filter flask

2. Procedure:

-

Equip the three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Place the thermometer in the main neck, ensuring the bulb is immersed in the reaction mixture.

-

Charge the flask with 212 g (2.0 moles) of o-xylene.

-

Position the photoflood lamp approximately 10-15 cm from the flask to provide illumination.

-

Heat the o-xylene with stirring to an internal temperature of 125 °C.[5]

-

Once the temperature is stable, begin the dropwise addition of 352 g (2.2 moles) of bromine from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux and complete the addition over approximately 1.5 hours.[5] The red-brown color of bromine should discharge as it reacts.

-

After the addition is complete, continue stirring the mixture at 125 °C under illumination for an additional 30 minutes to ensure full conversion.

-

Allow the reaction mixture to cool to approximately 60 °C.

-

In a separate beaker, bring 100 mL of petroleum ether to a boil. Carefully pour the warm reaction mixture into the boiling petroleum ether. Use small additional amounts of warm solvent to rinse the flask.

-

Allow the solution to cool slowly to room temperature, stirring occasionally to prevent the product from forming a solid cake.

-

Once crystallization is largely complete, place the beaker in a refrigerator (4 °C) for at least 12 hours to maximize product precipitation.[5]

-

Collect the crystalline product by suction filtration using the Büchner funnel. Wash the crystals twice with 25 mL portions of cold petroleum ether.

-

Dry the product in a vacuum desiccator. The expected yield is 280-309 g (53-59%) of α,α'-dibromo-o-xylene.[5]

| Parameter | Expected Value | Source |

| Appearance | Brown crystalline solid | [5] |

| Yield | 53-59% | [5] |

| Melting Point | 91-94 °C | [6] |

| Molecular Formula | C₈H₈Br₂ | [4] |

| Molar Mass | 263.96 g/mol | [4] |

Part II: Intramolecular Reductive Coupling

With the key dibromide intermediate in hand, the next stage involves the construction of the eight-membered ring via an intramolecular Wurtz-type coupling reaction. This classic organometallic transformation is highly effective for forming carbocyclic rings from α,ω-dihalides.

Mechanistic Rationale

The Wurtz reaction involves the reductive coupling of two alkyl halides using an alkali metal, typically sodium or lithium.[7][8] In this intramolecular variant, the two bromomethyl groups on the same molecule react. The mechanism is thought to involve a single-electron transfer (SET) from the metal surface to the C-Br bond, leading to the formation of a radical anion which then expels a bromide ion to form a benzyl radical. A second SET step can form a benzylic anion. The coupling occurs between the two reactive ends of the molecule to forge the new C-C bond and close the ring.[7] The use of granular lithium in a suitable solvent like THF is effective for this transformation.[3]

Detailed Experimental Protocol: Wurtz Coupling

Caution: Lithium metal reacts violently with water. This reaction must be performed under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

1. Reagents and Equipment:

-

α,α'-Dibromo-o-xylene (from Part I)

-

Granular Lithium (containing 1-2% sodium)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Flame-dried glassware (1 L three-necked flask, reflux condenser, mechanical stirrer)

-

Inert gas setup (Argon/Nitrogen line)

-

Cannula or dropping funnel for solvent transfer

2. Procedure:

-

Set up the flame-dried 1 L flask with a mechanical stirrer, reflux condenser, and an inert gas inlet. Maintain a positive pressure of argon throughout the procedure.

-

To the flask, add 10.3 g (1.48 mol) of granular lithium and 250 mL of anhydrous THF.

-

In a separate flame-dried flask, dissolve 89.0 g (0.337 mol) of α,α'-dibromo-o-xylene in 250 mL of anhydrous THF.

-

Transfer the dibromide solution to the lithium suspension via cannula or dropping funnel over a period of 2 hours while stirring vigorously. The reaction is exothermic, and the solvent should begin to reflux gently. Maintain the reflux with external heating if necessary.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 16 hours.[3]

-

Cool the reaction mixture to room temperature. The excess lithium will settle.

-

Carefully decant the supernatant solution into a separate flask.

-

Very cautiously, add saturated aqueous NH₄Cl solution dropwise to the reaction flask containing the excess lithium to quench it. Once the initial vigorous reaction subsides, the remaining solution can be combined with the decanted supernatant.

-

Transfer the combined organic solution to a separatory funnel. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation.

-

The crude product, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, can be purified by vacuum distillation or recrystallization from ethanol to yield a colorless solid. The expected yield is approximately 19.6 g (49%).[3]

| Parameter | Expected Value | Source |

| Appearance | Colorless plates/solid | [3] |

| Yield | ~49% | [3] |

| Boiling Point | 130-175 °C at 0.25 mmHg (Kugelrohr) | [3] |

| Molecular Formula | C₁₆H₁₆ | [3] |

| Molar Mass | 208.30 g/mol | [3] |

Part III: Dehydrogenation to this compound

The final stage of the synthesis is the introduction of the two double bonds into the saturated eight-membered ring to yield the target conjugated diene. This is accomplished through a two-step bromination/dehydrobromination sequence.

Rationale and Mechanism

Direct dehydrogenation can be challenging. A more controlled and reliable method is to first introduce leaving groups adjacent to the desired positions of unsaturation and then perform a double elimination. Benzylic bromination with NBS selectively installs bromine atoms at the 5- and 11-positions of the tetrahydrodibenzo[a,e]cyclooctene core. Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), promotes a concerted E2 (elimination, bimolecular) reaction at both sites, removing HBr and forming the two π-bonds simultaneously.[3]

Detailed Experimental Protocol: Bromination-Elimination

1. Reagents and Equipment:

-

5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene (from Part II)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for reflux, filtration, and extraction

2. Procedure A: Dibromination

-

Dissolve the tetrahydrodibenzo[a,e]cyclooctene intermediate in CCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Add 2.2 equivalents of NBS and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring under illumination from a sun lamp. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]-cyclooctene is typically used directly in the next step without further purification.[3][9]

3. Procedure B: Double Dehydrobromination

-

Under an inert atmosphere, dissolve the crude dibromide from the previous step in anhydrous THF in a flame-dried flask.

-

In a separate flask, prepare a solution or suspension of at least 4 equivalents of potassium tert-butoxide in anhydrous THF.[3]

-

Cool the base solution in an ice bath. Slowly add the solution of the dibromide to the cold base suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction.

-

Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to afford pure dibenzo[a,e]cyclooctene (this compound).[3]

| Parameter | Expected Value | Source |

| Appearance | Solid | [3] |

| Yield (from tetrahydro intermediate) | High (specifics vary) | [3] |

| Molecular Formula | C₁₆H₁₂ | [3] |

| Molar Mass | 204.27 g/mol | [3] |

Comprehensive Synthesis Workflow

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This guide has detailed a robust and validated three-stage synthetic route to this compound from o-xylene. By following the outlined protocols, which are grounded in established and reliable procedures from sources like Organic Syntheses, researchers can confidently prepare this valuable chemical scaffold. The key to success lies in careful adherence to reaction conditions, particularly the use of an inert atmosphere for the organometallic coupling step and appropriate safety measures when handling the lachrymatory dibromide intermediate. The resulting dibenzocyclooctadiene core serves as a versatile platform for further elaboration in the fields of medicinal chemistry, materials science, and catalysis.

References

- 1. Progress on the chemistry of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Xylylene dibromide - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. α,α′-二溴-邻二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzocycloocta-1,5-diene

Introduction: The Structural Significance of Dibenzocycloocta-1,5-diene

This compound, systematically named 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene and also known as [2.2]orthocyclophane, is a fascinating carbocyclic compound featuring a central eight-membered ring fused to two benzene rings.[1][2] This rigid yet conformationally flexible scaffold has garnered significant interest in the fields of materials science and drug development. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it a valuable building block for novel polymers with unique thermal expansion properties and pharmacologically active molecules.[3][4][5][6] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering insights for researchers and professionals in organic synthesis and medicinal chemistry.

Synthetic Approach: Intramolecular Reductive Coupling

The most common and efficient method for the synthesis of this compound is through an intramolecular Wurtz-type reductive coupling of α,α'-dibromo-o-xylene.[7] This reaction, a classic method for the formation of carbon-carbon bonds, involves the use of an alkali metal, such as sodium or lithium, to reductively couple the two benzylic bromide moieties of the starting material, thereby forming the central eight-membered ring.[8][9][10][11] The intramolecular nature of this reaction is favored by high dilution conditions, which minimize intermolecular side reactions.

Reaction Mechanism: A Stepwise Perspective

The Wurtz reaction mechanism is generally understood to proceed through the formation of a highly reactive organometallic intermediate. In the case of the synthesis of this compound, the proposed mechanism is as follows:

-

Single Electron Transfer (SET): Two equivalents of the alkali metal (e.g., Lithium) each donate a single electron to one of the carbon-bromine bonds of α,α'-dibromo-o-xylene. This results in the cleavage of the C-Br bond, forming a benzylic radical and the corresponding metal bromide.

-

Formation of the Organometallic Intermediate: The benzylic radical can then accept another electron from a second metal atom to form a carbanionic organometallic species. Alternatively, two benzylic radicals can couple directly.

-

Intramolecular Nucleophilic Attack: The resulting nucleophilic carbon center then undergoes an intramolecular SN2 reaction, attacking the second benzylic carbon and displacing the bromide ion to form the desired eight-membered ring.

Caption: Proposed mechanism for the Wurtz-type synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses and provides a reliable method for the preparation of this compound.[1]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Amount | Moles |

| α,α'-Dibromo-o-xylene | 91-13-4 | C₈H₈Br₂ | 101 g | 0.382 |

| Lithium (granular) | 7439-93-2 | Li | 6.63 g | 0.956 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 350 mL | - |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 1400 mL | - |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 50 g | - |

| Silica Gel | 7631-86-9 | SiO₂ | 100 g | - |

Experimental Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

-

Apparatus Setup: A 1-liter, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Reagent Addition: Anhydrous tetrahydrofuran (200 mL) is added to the reaction flask, followed by granular lithium (6.63 g, 0.956 mol).

-

Substrate Preparation: A solution of α,α'-dibromo-o-xylene (101 g, 0.382 mol) in anhydrous tetrahydrofuran (150 mL) is prepared and transferred to the dropping funnel.

-

Reaction Initiation: The solution of α,α'-dibromo-o-xylene is added dropwise to the stirred suspension of lithium over approximately 1.5 hours. The reaction is exothermic, and a gentle reflux should be maintained. The internal temperature should be kept between 65-70 °C.

-

Reaction Completion and Monitoring: After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature.

-

Excess lithium is removed by filtration through a sintered glass funnel under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The residue is redissolved in dichloromethane (700 mL) and filtered through a pad of silica gel (100 g) to remove lithium bromide salts. The silica gel is washed with additional dichloromethane (700 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford pure this compound as a white crystalline solid.

-

Characterization of this compound

A thorough characterization of the synthesized product is crucial to confirm its identity, purity, and conformational properties. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the conformational flexibility of the eight-membered ring, the NMR spectra can be temperature-dependent, providing valuable information about the chair and twist-boat conformers.[12][13]

¹H NMR (Proton NMR):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 8H | Aromatic protons |

| ~3.0-3.2 | Singlet/Broad | 8H | Benzylic protons (-CH₂-) |

Note: At room temperature, the benzylic protons may appear as a singlet due to rapid conformational exchange. At lower temperatures, the signals for the axial and equatorial protons of the chair and twist-boat conformers may be resolved.

¹³C NMR (Carbon-13 NMR): [1][2][13]

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbons |

| ~130 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~37 | Benzylic carbons (-CH₂-) |

Note: Similar to the ¹H NMR, the ¹³C NMR spectrum can also exhibit temperature-dependent changes in chemical shifts and line broadening due to conformational dynamics.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrum: [1]

| m/z | Relative Intensity (%) | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 193 | Moderate | [M - CH₃]⁺ |

| 178 | Moderate | [M - C₂H₆]⁺ |

| 104 | High | [C₈H₈]⁺ (o-xylylene fragment) |

The fragmentation pattern is consistent with the structure of this compound, with the base peak often corresponding to the stable o-xylylene fragment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H stretch |

| 2940-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1490, 1450 | Strong | Aromatic C=C skeletal vibrations |

| 750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. While the parent compound's crystal structure is known, derivatives such as 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene have been extensively studied to understand the impact of substituents on the crystal packing and material properties.[3][4][5][6]

Applications and Future Outlook

The rigid and well-defined three-dimensional structure of the this compound core makes it an attractive scaffold in several areas of chemical research. In materials science, its incorporation into polymer backbones has led to the development of materials with a negative coefficient of thermal expansion (CTE), which are highly desirable in applications requiring dimensional stability over a range of temperatures.[3][4][5][6] In medicinal chemistry, the dibenzocyclooctadiene framework is found in a number of biologically active natural products and has been utilized as a template for the design of novel therapeutic agents. The ability to functionalize the aromatic rings and the benzylic positions allows for the generation of diverse libraries of compounds for drug discovery programs.

The continued exploration of efficient and stereoselective synthetic routes to functionalized this compound derivatives will undoubtedly open up new avenues for the development of advanced materials and innovative pharmaceuticals.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C16H16 | CID 307918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. osti.gov [osti.gov]

- 6. Synthesis and crystal structure of 2,9-di-amino-5,6,11,12-tetra-hydro-dibenzo[ a, e]cyclo-octene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Wurtz Reaction [organic-chemistry.org]

- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 10. Wurtz (Coupling) [quimicaorganica.org]

- 11. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 12. Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: an experimental and theoretical NMR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Unlocking Molecular Agility: A Technical Guide to the Dibenzocycloocta-1,5-diene Boat-Chair Conformational Energy Barrier

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Heart of a Versatile Scaffold

The dibenzocycloocta-1,5-diene (DBCOD) core, a fascinating structural motif featuring a flexible eight-membered ring fused to two rigid phenyl groups, is a cornerstone in the architecture of numerous biologically active natural products, particularly the dibenzocyclooctadiene lignans found in the Schisandraceae family.[1][2] These compounds exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and, crucially, their conformational dynamics. The central eight-membered ring is not static; it exists in a dynamic equilibrium between two primary conformations: a lower-energy boat form and a higher-energy chair form. The energy barrier to this boat-chair interconversion is a critical parameter that dictates the molecule's flexibility, its ability to interact with biological targets, and its potential for applications in materials science as a low-energy driven shape-changing unit.[4] This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining the boat-chair conformational energy barrier of this compound and its derivatives.

The Boat-Chair Equilibrium: A Dance of Stability and Strain

The eight-membered ring of this compound can adopt several conformations, with the twist-boat (TB) and twist-boat-chair (TBC) being the most significant.[5] For simplicity, we will refer to these as the "boat" and "chair" conformations in this guide. The boat conformation is generally the more stable, ground-state form. The interconversion to the chair conformation requires overcoming a specific energy barrier, a process that can be significantly influenced by the nature and position of substituents on the dibenzocyclooctadiene scaffold.[4]

Understanding this energy barrier is paramount for several reasons:

-

In Drug Discovery: The conformational flexibility of a ligand is a key determinant of its binding affinity and selectivity for a biological target. A molecule with a low energy barrier can readily adopt the optimal conformation for receptor binding, potentially leading to higher efficacy. Conversely, a high energy barrier may lock the molecule in a less active conformation.

-

In Materials Science: The ability to control the conformational state of DBCOD derivatives through external stimuli (e.g., temperature, light) opens avenues for the development of novel smart materials with tunable mechanical or optical properties.[4] The energy barrier of the conformational change is a key parameter in designing such materials.[4]

The unsubstituted this compound possesses a boat-to-chair conformational energy barrier of approximately 42 kJ/mol (roughly 10 kcal/mol).[4] This value is comparable to the energy barrier for the chair flip in cyclohexane, a well-studied dynamic process.[6]

Quantifying the Barrier: Experimental and Computational Approaches

The determination of the energy barrier for the boat-chair interconversion relies on a synergistic combination of experimental techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and theoretical calculations using Density Functional Theory (DFT).

Dynamic NMR Spectroscopy: A Window into Molecular Motion

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules that occur on the NMR timescale.[7][8] By recording NMR spectra at different temperatures, it is possible to "freeze out" the individual boat and chair conformers at low temperatures, where the rate of interconversion is slow. As the temperature is increased, the rate of interconversion accelerates, leading to a broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures.[7]

The rate constant (k) for the interconversion at the coalescence temperature (Tc) can be determined from the separation of the signals of the two conformers (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier, can then be calculated using the Eyring equation.[5][9][10]

-

Sample Preparation:

-

Dissolve a sufficient amount of the dibenzocyclooctadiene derivative in a suitable deuterated solvent. The choice of solvent is critical, as it must have a wide liquid range to accommodate the required temperature variations. Low-boiling point solvents like deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are often suitable for low-temperature measurements, while high-boiling point solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or tetrachloroethane-d₂ can be used for high-temperature studies.[7]

-

Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening and interfere with the analysis.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra over a wide range of temperatures, starting from a low temperature where the signals for the boat and chair conformers are sharp and well-resolved.

-

Gradually increase the temperature in small increments (e.g., 5-10 K) and acquire a spectrum at each temperature. It is crucial to allow the sample to thermally equilibrate at each temperature before acquiring the spectrum, which can take up to 20 minutes.[7]

-

Continue acquiring spectra through the coalescence temperature and into the fast-exchange regime where the signals have sharpened into a single peak.

-

-

Data Analysis and Calculation of the Energy Barrier:

-

Identify the exchanging protons: Select a pair of well-resolved signals corresponding to the same proton in the boat and chair conformations.

-

Determine the coalescence temperature (Tc): This is the temperature at which the two signals merge into a single broad peak.

-

Measure the chemical shift difference (Δν): At a temperature well below coalescence, measure the difference in chemical shifts (in Hz) between the two exchanging signals.

-

Calculate the rate constant (k) at coalescence: Use the approximate equation: k = πΔν / √2

-

Calculate the Gibbs Free Energy of Activation (ΔG‡): Use the Eyring equation in the following form: ΔG‡ = -RTc ln(kh / kBTc) where R is the gas constant, T is the absolute temperature, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.[5]

-

Eyring Plot (for more accurate determination of ΔH‡ and ΔS‡): By determining the rate constants at multiple temperatures through line-shape analysis, an Eyring plot of ln(k/T) versus 1/T can be constructed. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is equal to ln(kB/h) + ΔS‡/R, allowing for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5]

-

Density Functional Theory (DFT) Calculations: A Computational Microscope

DFT calculations provide a powerful theoretical framework for modeling the structures and energies of molecules, including the transition state for the boat-chair interconversion.[11] By calculating the energies of the ground state (boat conformation), the transition state, and the higher-energy conformer (chair conformation), the energy barrier can be determined.

-

Geometry Optimization of Ground and Higher-Energy States:

-

Build the initial structures of the boat and chair conformations of the dibenzocyclooctadiene derivative using a molecular modeling software.

-

Perform geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the minimum energy structures for the two conformers.

-

-

Transition State (TS) Search:

-

The most challenging step is to locate the transition state structure that connects the boat and chair conformations. Several methods can be employed:

-

Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., QST2 or QST3 in Gaussian): This method requires the optimized structures of the reactant (boat) and product (chair) as input (QST2), and optionally a guess for the transition state structure (QST3).[12]

-

Relaxed Potential Energy Scan: This involves systematically changing a key dihedral angle that drives the interconversion and calculating the energy at each step to map out the potential energy surface and identify the maximum energy point, which corresponds to the transition state.

-

-

-

Frequency Calculation and Verification of the Transition State:

-

Once a candidate transition state structure is found, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (the boat-chair interconversion). The absence of an imaginary frequency indicates a minimum, while more than one suggests a higher-order saddle point.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

To confirm that the identified transition state correctly connects the boat and chair conformers, an IRC calculation should be performed.[12] This calculation follows the minimum energy path downhill from the transition state in both directions, and it should lead to the optimized boat and chair structures.

-

-

Calculation of the Energy Barrier:

-

The energy barrier (ΔE‡) is calculated as the difference in the electronic energies of the transition state and the ground state (boat conformation). To obtain the Gibbs free energy of activation (ΔG‡), thermal corrections from the frequency calculations should be included.

-

The Influence of Substituents on the Energy Barrier

The conformational dynamics of the dibenzocyclooctadiene core are highly sensitive to the presence of substituents. Strategic placement of different functional groups can significantly alter the boat-chair energy barrier, providing a powerful tool for tuning the molecule's properties.[4]

A key study demonstrated that the introduction of 1,10-diamide substituents raises the energy barrier from 42 kJ/mol in the unsubstituted DBCOD to 68 kJ/mol.[4] This increase is attributed to the formation of intramolecular hydrogen bonds that stabilize the boat conformation.[4] Conversely, electron-repulsive interactions from opposing ester substituents can favor the chair conformation.[4]

| Compound | Substituent | Energy Barrier (kJ/mol) | Energy Barrier (kcal/mol) | Reference |

| This compound | None | 42 | ~10.0 | [4] |

| 1,10-diamide-DBCOD | 1,10-diamide | 68 | ~16.2 | [4] |

This table summarizes the experimentally determined energy barriers for the boat-chair interconversion of this compound and a substituted derivative. Further research is needed to expand this dataset with a wider variety of substituted compounds.

Visualization of the Conformational Interconversion

The boat-chair interconversion can be visualized as a pathway on a potential energy surface.

Caption: Energy profile for the boat-chair interconversion of dibenzocyclooctadiene.

Experimental and Computational Workflow

The following diagram outlines the synergistic workflow for determining the boat-chair conformational energy barrier.

Caption: Integrated workflow for determining the conformational energy barrier.

Conclusion and Future Directions

The boat-chair conformational energy barrier of this compound is a fundamental parameter that governs its molecular behavior and potential applications. The combination of Dynamic NMR spectroscopy and Density Functional Theory calculations provides a robust framework for the accurate determination of this barrier. As demonstrated, strategic substitution on the dibenzocyclooctadiene scaffold offers a powerful means to modulate this energy barrier, thereby fine-tuning the molecule's properties for specific applications in drug discovery and materials science.

Future research in this area should focus on expanding the library of substituted dibenzocyclooctadiene derivatives with well-characterized conformational energy barriers. This will not only provide a more comprehensive understanding of structure-dynamics relationships but also facilitate the rational design of novel molecules with tailored conformational properties for a range of scientific and technological applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Arene Substitution Design for Controlled Conformational Changes of Dibenzocycloocta-1,5-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 10. Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]

"conformational analysis of Dibenzocycloocta-1,5-diene derivatives"

An In-depth Technical Guide to the Conformational Analysis of Dibenzocycloocta-1,5-diene Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The this compound (DBCOD) scaffold, characterized by a flexible eight-membered ring fused to two rigid phenyl groups, is a cornerstone in fields ranging from materials science to medicinal chemistry. Its unique conformational dynamics, primarily the interconversion between boat and chair forms, govern its physical properties and biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of DBCOD derivatives. We delve into the fundamental principles of their conformational landscape, detail the state-of-the-art experimental and computational methodologies for their study, and discuss the profound influence of substituent effects on conformational preferences and energy barriers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular architecture.

Introduction: The Significance of the this compound Scaffold

This compound and its derivatives are a class of compounds that have garnered significant attention due to their diverse applications. In medicinal chemistry, dibenzocyclooctadiene lignans, naturally occurring compounds isolated from plants of the Schisandraceae family, have demonstrated a wide array of biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1][2][3][4] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure and conformational flexibility.

Beyond their medicinal value, DBCOD-containing polymers have shown remarkable properties, such as significant thermal contraction, which is attributed to the conformational change of the DBCOD unit.[5][6] This has opened avenues for the development of novel stimuli-responsive materials.

A thorough understanding of the conformational behavior of the DBCOD core is therefore paramount for the rational design of new therapeutic agents and advanced materials. This guide aims to provide the foundational knowledge and practical insights necessary to investigate and modulate the conformational landscape of these fascinating molecules.

The Conformational Landscape of this compound

The central eight-membered ring of the DBCOD scaffold is not planar and can adopt several conformations to minimize steric and torsional strain. The most stable and extensively studied conformations are the boat and chair forms. Other conformations, such as the twist-boat, are often transition states or intermediates in the interconversion pathway.

-

Boat Conformation: In many unsubstituted and substituted DBCODs, the boat conformation is the global minimum energy state.[5]

-

Chair Conformation: The chair conformation is typically a local minimum, slightly higher in energy than the boat form in the unsubstituted parent compound.[5]

-

Interconversion: The transition between the boat and chair conformations is a dynamic process that can be influenced by temperature and the nature of substituents on the aromatic rings.[5][7] The energy barrier for this interconversion is a critical parameter that dictates the conformational dynamics of the molecule. For the parent DBCOD, the activation energy for the boat-to-chair conversion is approximately 42 kJ/mol.[5][8]

The relative energies of these conformations and the barrier to their interconversion are highly sensitive to substitution on the dibenzo rings, a feature that can be exploited to control the molecule's shape and properties.

Methodologies for Conformational Analysis

The study of the conformational dynamics of DBCOD derivatives relies on a synergistic combination of experimental and computational techniques.

Experimental Technique: Dynamic NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental tool for studying dynamic processes such as conformational interconversion.[5]

Causality Behind Experimental Choice: VT-NMR allows for the direct observation of the effects of temperature on the conformational equilibrium. At low temperatures, where the interconversion is slow on the NMR timescale, distinct signals for each conformer can be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, one can determine the kinetic and thermodynamic parameters of the conformational exchange.

-

Sample Preparation: Dissolve a known concentration of the purified DBCOD derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8) in a high-quality NMR tube. The choice of solvent is critical as it must remain liquid over the desired temperature range and not interact with the solute in a way that would significantly alter the conformational equilibrium.

-

Initial Spectrum Acquisition: Acquire a standard 1H-NMR spectrum at ambient temperature to identify the key proton signals that are sensitive to the conformational change. These are typically the benzylic protons of the cyclooctadiene ring.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the signals for the individual conformers are sharp and well-resolved.

-

High-Temperature Analysis: Gradually increase the temperature from the low-temperature limit, acquiring spectra at regular intervals. Pay close attention to the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.[5]

-

Data Analysis:

-

From the low-temperature spectra, determine the population ratio of the conformers by integrating the respective signals. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers.

-

Use the coalescence temperature and the separation of the signals at low temperature to estimate the free energy of activation (ΔG‡) for the interconversion using the appropriate equations (e.g., the Eyring equation). A full line-shape analysis can provide more accurate values for the activation parameters (ΔH‡ and ΔS‡).[5][8]

-

Computational Technique: Density Functional Theory (DFT)

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data and providing detailed insights into the conformational preferences and transition states of molecules.[9][10]

Causality Behind Method Choice: DFT provides a good balance between computational cost and accuracy for studying the electronic structure and geometry of organic molecules.[11][12] It allows for the calculation of the relative energies of different conformers and the energy barriers between them, providing a theoretical framework to understand the experimental observations from VT-NMR.

-

Initial Structure Generation: Build the 3D structures of the possible conformers (boat, chair, etc.) of the DBCOD derivative using a molecular modeling software.

-

Geometry Optimization: Perform full geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[9][11] This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated thermochemical data can be used to determine the relative Gibbs free energies of the conformers.

-

Transition State Search: To determine the energy barrier for interconversion, a transition state (TS) search must be performed. This can be done using methods such as the synchronous transit-guided quasi-Newton (STQN) method. The starting and ending structures for the TS search are the optimized boat and chair conformers.

-

Transition State Verification: A frequency calculation on the located TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the interconversion pathway).

-

Energy Profile Construction: The relative energies of the optimized ground states and the transition state allow for the construction of a potential energy surface diagram for the conformational interconversion.

Solid-State Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation of a molecule.[13][14]

Causality Behind Method Choice: While NMR and DFT provide information about the behavior of molecules in solution and in the gas phase, respectively, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the crystalline state. This can be invaluable for confirming the existence of a particular conformer and for understanding intermolecular interactions in the solid state.

Substituent Effects on Conformational Dynamics

The strategic placement of substituents on the aromatic rings of the DBCOD scaffold can dramatically influence the conformational equilibrium and the kinetics of interconversion.[5][15]

-

Steric Effects: Bulky substituents can destabilize certain conformations due to increased steric hindrance.

-

Electronic Effects: Electron-donating and electron-withdrawing groups can alter the electronic distribution in the molecule, which can in turn affect conformational preferences.

-

Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds or other non-covalent interactions can significantly stabilize a particular conformation. For example, 1,10-diamide substitution on the DBCOD core stabilizes the boat conformation through intramolecular hydrogen bonding, raising the activation energy for boat-to-chair interconversion from 42 kJ/mol to 68 kJ/mol.[5][8] Conversely, electrostatic repulsion between opposing ester substituents can favor the chair conformation.[5]

These substituent effects provide a powerful handle for tuning the properties of DBCOD derivatives for specific applications.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes key energetic parameters for selected DBCOD derivatives, illustrating the impact of substitution on conformational dynamics.

| Derivative | Preferred Conformation | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) (Experimental) | ΔG‡ (kJ/mol) (DFT) |

| Unsubstituted DBCOD | Boat | -60 °C | 42 | ~44 |

| 1,10-diamide DBCOD | Boat | 60 °C | 68 | ~70 |

| 1,10-diester DBCOD | Chair | - | ~50 | ~52 |

Data compiled from Fu, W., et al. (2020).[5]

Visualizations

References

- 1. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arene Substitution Design for Controlled Conformational Changes of Dibenzocycloocta-1,5-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 12. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substituent effects in mono- and disubstituted 1,3,5,7-cyclooctatetraene derivatives in natural and planar conformations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Structural and Conformational Significance of Dibenzocycloocta-1,5-diene

Abstract: This technical guide provides a comprehensive analysis of the core spectroscopic properties of Dibenzocycloocta-1,5-diene (also known as 5,6,11,12-tetrahydrodibenzo[a,e][1]annulene).[2] Aimed at researchers, chemists, and drug development professionals, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal identification, structural elucidation, and conformational analysis of this important carbocyclic framework. Each section synthesizes theoretical underpinnings with field-proven experimental protocols and data interpretation insights, ensuring both scientific rigor and practical utility.

This compound is a fascinating carbocyclic molecule featuring a central eight-membered ring fused to two benzene rings. Its structure, formally named tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaene, is of significant interest in fields ranging from coordination chemistry, where it serves as a ligand, to materials science.[2][3] The molecule's defining characteristic is its conformational flexibility. The eight-membered ring is not planar and primarily exists in dynamic equilibrium between distinct chair and boat conformations.[4]

Understanding and controlling this conformational behavior is critical for its application, as the spatial arrangement of the benzene rings dictates the molecule's overall topology and properties. Spectroscopic analysis is, therefore, not merely a tool for identity confirmation but the primary method for investigating these dynamic processes.[4][5] This guide provides the foundational spectroscopic knowledge required to fully characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is the most powerful technique for studying the structure and conformational dynamics of this compound in solution.[6] It provides detailed information on the chemical environment of each proton and carbon atom, allowing for the direct observation of its unique structural features and conformational isomers.[4]

¹H NMR Spectroscopy

Theoretical Basis & Expected Spectrum Proton NMR (¹H NMR) provides a map of the hydrogen atom environments within the molecule. Due to the molecule's C₂ symmetry in its dominant conformation, the number of unique proton signals is simplified. The spectrum is typically characterized by two main regions:

-

Aromatic Region (approx. 7.0-7.3 ppm): The eight protons on the two benzene rings will appear in this region. Their splitting patterns can be complex due to coupling between adjacent protons.

-

Aliphatic Region (approx. 2.5-3.5 ppm): The eight protons of the two ethylene bridges (-CH₂-CH₂-) in the central ring appear here. In a rigid conformation, these protons are not equivalent. The two protons on a single carbon (geminal protons) are diastereotopic and will show distinct chemical shifts and split each other.

A key feature of this compound is that its ¹H NMR spectrum is temperature-dependent. At room temperature, the interconversion between the chair and boat forms may be rapid on the NMR timescale, leading to averaged, broader signals. Upon cooling, this interconversion slows, allowing for the direct observation of individual conformers.[4]

Table 1: Representative ¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | ~ 7.1 | Multiplet | Represents the 8 protons of the fused benzene rings. |

| Aliphatic Protons | ~ 3.1 | Multiplet / Broad | Represents the 8 protons of the ethylene bridges. Signal shape is highly dependent on temperature due to conformational exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] The choice of solvent is critical; ensure the compound is fully soluble.

-

Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. The deuterium signal from the solvent is used to lock the magnetic field frequency.[8]

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

-

Dynamic NMR (Optional): To study conformational exchange, repeat the acquisition at various temperatures (e.g., from 25°C down to -70°C) to observe signal broadening, coalescence, and sharpening.[4][5]

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data analysis.

¹³C NMR Spectroscopy

Theoretical Basis & Expected Spectrum Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[8]

For this compound, symmetry dictates the number of expected signals:

-

Aromatic Region (approx. 125-140 ppm): In a symmetric conformation, the 12 aromatic carbons will give rise to three distinct signals: two for the protonated carbons and one for the quaternary carbons at the fusion points.

-

Aliphatic Region (approx. 30-40 ppm): The four sp³-hybridized carbons of the ethylene bridges will appear as a single signal if conformational exchange is rapid.[8][9]

Table 2: Representative ¹³C NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Quaternary Aromatic (C-4a, C-10a) | ~ 138 | Fused ring carbons. |

| Protonated Aromatic (CH) | ~ 130, 126 | Two distinct signals for the aromatic C-H carbons. |

| Aliphatic (CH₂) | ~ 33 | Ethylene bridge carbons. May be broad or split at low temperatures. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent to compensate for the low natural abundance of ¹³C.

-

Instrumentation and Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width is required compared to ¹H NMR. Due to longer relaxation times for quaternary carbons, a relaxation delay of 2-5 seconds is recommended. A significantly larger number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: The processing steps are similar to those for ¹H NMR: Fourier transform, phasing, baseline correction, and referencing (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

Theoretical Basis & Expected Spectrum Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).[10] It provides the exact molecular weight and valuable structural information from the molecule's fragmentation pattern. For this compound (C₁₆H₁₆), the calculated monoisotopic mass is 208.1252 Da.[2]

Under typical Electron Ionization (EI) conditions, the following features are expected:

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 208, corresponding to the intact radical cation.

-

Key Fragments: The fragmentation pattern can reveal structural motifs. Common fragmentation pathways for this type of molecule might involve rearrangements and losses of neutral fragments. A prominent fragment is often observed at m/z = 104, corresponding to a stable C₈H₈⁺ fragment (styrene or cyclooctatetraene radical cation), which can be formed via a retro-Diels-Alder-type cleavage. Another significant peak appears at m/z = 193, corresponding to the loss of a methyl group ([M-15]⁺).[2]

Table 3: Key GC-MS Fragmentation Data

| m/z | Relative Intensity | Proposed Identity |

|---|---|---|

| 208 | High | [C₁₆H₁₆]⁺˙ (Molecular Ion) |

| 193 | Medium | [C₁₅H₁₃]⁺ (Loss of CH₃) |

| 152 | Low | [C₁₂H₈]⁺˙ (Biphenylene) |

| 104 | High | [C₈H₈]⁺˙ (Styrene/COT fragment) |

(Data sourced from PubChem GC-MS spectrum).[2]

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the sample from any impurities. A typical column would be a nonpolar capillary column (e.g., DB-5ms). A temperature program is used to elute the compound (e.g., start at 50°C, ramp to 280°C).

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (ion abundance vs. m/z).

Workflow for GC-MS Analysis

Caption: General workflow for compound analysis by GC-MS.

Infrared (IR) Spectroscopy

Theoretical Basis & Expected Spectrum Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[11] It is an excellent tool for identifying the functional groups present. For this compound, the key absorptions are related to its aromatic and aliphatic C-H and C-C bonds.[12]

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of sp² C-H bonds.[11] |

| 3000-2850 | Aliphatic C-H Stretch | Medium | Characteristic of sp³ C-H bonds in the CH₂ groups. |

| ~1600, ~1490, ~1450 | Aromatic C=C Stretch | Medium-Weak | A series of peaks typical for benzene rings.[11] |

| 1000-675 | Aromatic C-H Out-of-Plane Bend | Strong | The exact position is diagnostic of the substitution pattern on the benzene ring (ortho-disubstituted).[13] |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply high pressure (several tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis & Expected Spectrum UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[14] This technique is particularly sensitive to conjugated π-systems.[15]

This compound contains two benzene rings. While they are not directly conjugated, there can be through-space electronic interactions. The spectrum is expected to resemble that of an ortho-substituted benzene derivative, showing fine structure (vibronic coupling) in the B-band.

Table 5: Expected UV-Vis Absorption Data

| λ_max (nm) | Transition | Solvent | Notes |

|---|---|---|---|

| ~270 nm | π → π* (B-band) | Hexane or Ethanol | This band, characteristic of the benzene ring, will likely show fine vibrational structure. |

| ~220 nm | π → π* (E-band) | Hexane or Ethanol | A more intense absorption at shorter wavelengths. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). Perform serial dilutions to obtain a final concentration where the maximum absorbance is between 0.1 and 1.0 AU.

-

Instrumentation: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the solvent's absorbance.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value. If the concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of structural and dynamic information. ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and, through variable-temperature studies, for elucidating the conformational equilibrium between its chair and boat forms. Mass spectrometry definitively establishes the molecular weight and offers structural clues through predictable fragmentation. Finally, IR and UV-Vis spectroscopy act as rapid, reliable methods to confirm the presence of the key aromatic and aliphatic functional groups and the nature of the π-electron system. Together, these techniques provide a robust analytical toolkit for any researcher working with this versatile molecular scaffold.

References

- 1. 1,5-Cyclooctadiene [webbook.nist.gov]

- 2. This compound | C16H16 | CID 307918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, structure (NMR and mass spectrometry) and conformational analysis of heterocyclic analogues of dibenzo[a,e]cycloocta-1,5-diene: 5,6,12,13-tetrahydrobispyrazolo[1,2-a:1′,2′-e][1,2,5,6]tetraazocinediium dihalides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Chemistry of Dibenzocycloocta-1,5-diene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dibenzocycloocta-1,5-diene scaffold is a privileged structural motif found in a wide array of biologically active natural products, most notably the lignans isolated from plants of the Schisandraceae family.[1][2] Its unique, conformationally constrained eight-membered ring system, fused to two aromatic rings, provides a rigid framework ideal for the precise spatial orientation of functional groups, making it a highly attractive pharmacophore in drug discovery. This guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, characteristic reactivity, and its significant role in the development of new therapeutic agents. We will delve into the mechanistic underpinnings of key transformations and provide practical, field-proven insights for researchers working with this fascinating class of molecules.

Introduction to the Dibenzocyclooctadiene Scaffold

Structure and Conformation

The this compound (DBCOD) core consists of a central eight-membered cyclooctadiene ring fused to two benzene rings. This fusion imparts significant conformational rigidity to the structure. The eight-membered ring can exist in different conformations, primarily boat and chair forms. The energy barrier for the interconversion between these conformations is relatively low, around 42 kJ/mol for the unsubstituted parent molecule, but can be significantly influenced by substituents on the aromatic rings.[3][4] This conformational behavior is a critical determinant of the biological activity of its derivatives, as it dictates the three-dimensional presentation of pharmacophoric groups. Intramolecular hydrogen bonding and steric repulsion between substituents can be strategically employed to stabilize a desired conformation, a key consideration in rational drug design.[3][5][6]

Significance in Medicinal Chemistry

Dibenzocyclooctadiene lignans, naturally occurring compounds characterized by this core structure, are renowned for their diverse and potent pharmacological activities.[7][8] These compounds, isolated from medicinal plants like Schisandra chinensis, have demonstrated a wide range of therapeutic effects, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer properties.[9][10][11] The unique dibenzocyclooctadiene skeleton serves as a rigid scaffold, and the biological efficacy of these lignans is attributed to their complex and varied substitution patterns.[7] This has spurred significant interest in the synthesis and biological evaluation of novel dibenzocyclooctadiene derivatives as potential drug candidates for a multitude of diseases.[12][13]

Synthetic Strategies for the Dibenzocyclooctadiene Core

The construction of the dibenzocyclooctadiene ring system is a key challenge in the total synthesis of natural products and the development of new analogues. Synthetic efforts have largely focused on the efficient formation of the biaryl bond, which is a defining feature of this scaffold.

Classical and Modern Synthetic Approaches

Historically, methods such as Ullmann coupling have been employed for the crucial biaryl bond formation, though often requiring harsh reaction conditions and suffering from limited substrate scope. More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which offer milder conditions and greater functional group tolerance. Another elegant strategy involves the oxidative coupling of two phenylpropane units, mimicking the biosynthetic pathway of lignans. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of the eight-membered ring from appropriately functionalized acyclic precursors.

The following diagram illustrates a generalized synthetic workflow for accessing the dibenzocyclooctadiene core, highlighting key bond formations.

Caption: Generalized Synthetic Workflow for the Dibenzocyclooctadiene Core.

Detailed Experimental Protocol: Synthesis of a Dibenzocyclooctadiene Precursor via Suzuki Coupling

This protocol describes a representative Suzuki cross-coupling reaction to form the biaryl bond, a critical step in many dibenzocyclooctadiene syntheses.

Materials:

-

2-Bromobenzaldehyde (1.0 equiv)

-

(2-Formylphenyl)boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzaldehyde, (2-formylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add toluene and water in a 4:1 ratio to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biphenyl dialdehyde.

Self-Validation: The success of this protocol is validated by obtaining the correct product, as confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, and achieving a reasonable yield (typically >70%). The purity should be assessed by HPLC.

Key Chemical Transformations and Reactivity

The dibenzocyclooctadiene scaffold exhibits a rich and varied reactivity profile, offering multiple avenues for further functionalization.

Reactions of the Olefinic Bonds

The double bonds in the cyclooctadiene ring are susceptible to a range of electrophilic additions, including hydrogenation, halogenation, and epoxidation. These reactions allow for the introduction of new stereocenters and functional groups, expanding the chemical diversity of the scaffold.

Transannular Cyclization Reactions

A hallmark of medium-sized rings like the dibenzocyclooctadiene system is their propensity to undergo transannular reactions.[14] In these reactions, a bond is formed between non-adjacent atoms across the ring. For instance, acid-catalyzed cyclization of an epoxide derivative can lead to the formation of a new carbon-carbon or carbon-oxygen bond, resulting in complex polycyclic structures. This reactivity has been exploited in the synthesis of intricate natural products.

The following diagram illustrates a representative transannular cyclization mechanism.

Caption: Mechanism of a Transannular Cyclization Reaction.

Functionalization of the Aromatic Rings

The two benzene rings of the dibenzocyclooctadiene core can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of existing substituents must be carefully considered to achieve the desired regioselectivity.

The Dibenzocyclooctadiene Scaffold in Drug Discovery

The proven biological activities of natural dibenzocyclooctadiene lignans have established this scaffold as a valuable starting point for drug discovery programs.

As a Lignan Pharmacophore

Many dibenzocyclooctadiene lignans isolated from Schisandra chinensis and other plants from the Schisandraceae family exhibit potent biological effects.[1][15] These compounds have been shown to possess antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[16][10][11] For example, schisandrin B has been extensively studied for its hepatoprotective effects, which are attributed to its ability to mitigate oxidative stress.[10]

The following table summarizes the biological activities of several representative dibenzocyclooctadiene lignans.

| Compound | Source | Key Biological Activities |

| Schisandrin B | Schisandra chinensis | Hepatoprotective, Antioxidant[10] |